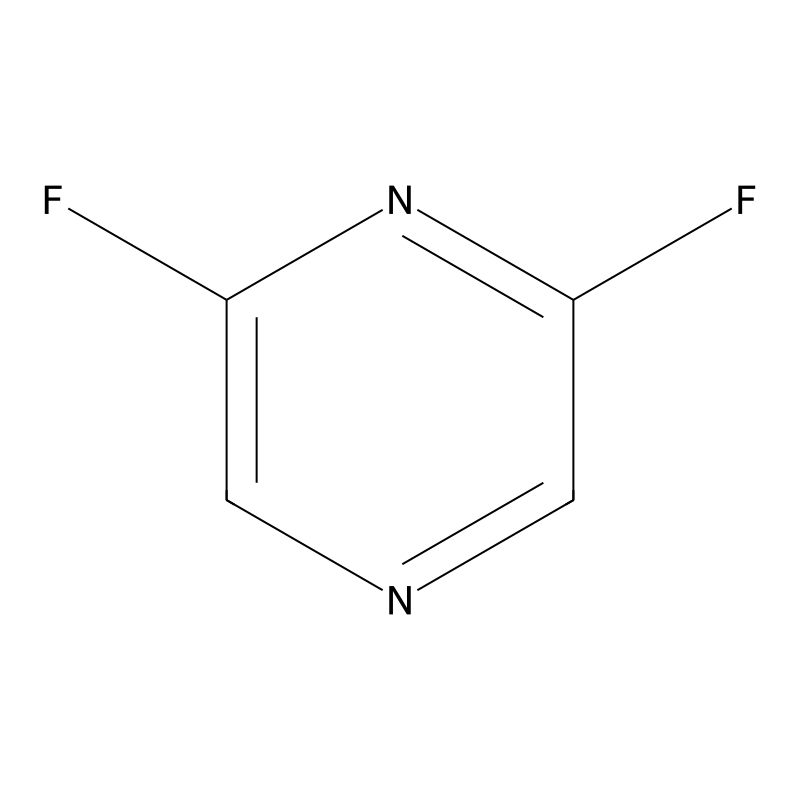

2,6-Difluoropyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Its synthesis was first reported in 1965 as part of a broader investigation into general laboratory methods for preparing fluoropyridines []. The process involved treating 2,6-dichloropyrazine with lithium fluoride in a high-boiling solvent, followed by distillation [].

Reactivity Studies

Some research has explored the reactivity of 2,6-difluoropyrazine. One study investigated its behavior under "ortholithiation" conditions, a process that introduces a lithium atom at a specific position in the molecule []. This study used a combination of spectroscopic techniques and computational modeling to understand the reaction mechanism [].

2,6-Difluoropyrazine is a heterocyclic organic compound with the molecular formula . It features a pyrazine ring substituted with two fluorine atoms at the 2 and 6 positions. This compound is characterized by its colorless liquid form and has a distinct aromatic nature due to the presence of nitrogen atoms in the ring structure. The presence of fluorine enhances its chemical reactivity and polarity, making it an interesting subject for various chemical studies and applications.

There is no current research available on the mechanism of action of 2,6-difluoropyrazine.

Due to the lack of specific research on 2,6-difluoropyrazine, refer to general safety guidelines for handling fluorinated aromatic compounds. These may include flammability, irritation to skin and eyes, and potential respiratory issues []. Always consult Safety Data Sheets (SDS) for similar compounds when handling unknown substances.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.

- Metalation: The compound can form metal complexes through reactions with metals, which can be useful in catalysis and material science .

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine can facilitate electrophilic attacks on the aromatic ring, leading to functionalization at other positions.

Various methods have been developed for synthesizing 2,6-difluoropyrazine:

- Halogenation of Pyrazine: Direct fluorination of pyrazine using fluorinating agents such as potassium fluoride in polar aprotic solvents.

- Nucleophilic Substitution Reactions: Starting from 2,6-dichloropyrazine or other halogenated derivatives, nucleophilic substitution with fluoride sources can yield 2,6-difluoropyrazine.

- Reactions with Fluorinating Agents: Utilizing reagents like sulfur tetrafluoride or other fluorinating agents under controlled conditions to introduce fluorine into the pyrazine ring.

2,6-Difluoropyrazine finds utility in various fields:

- Pharmaceuticals: Used as a building block in the synthesis of biologically active compounds.

- Agricultural Chemicals: Potential applications in developing agrochemicals that require specific reactivity.

- Material Science: Employed in creating advanced materials with tailored properties due to its unique electronic characteristics.

Interaction studies involving 2,6-difluoropyrazine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex organic molecules and its role in catalysis. Additionally, interactions with biological targets are crucial for understanding its medicinal properties.

Several compounds share structural similarities with 2,6-difluoropyrazine. Here is a comparison highlighting their uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoropyrazine | Contains only one fluorine atom; less reactive. | |

| 3,5-Difluoropyrazole | Contains three nitrogen atoms; different reactivity. | |

| Pentafluoropyridine | Fully fluorinated; high reactivity; used in specialty applications. |

These comparisons illustrate that while 2,6-difluoropyrazine shares core structural elements with these compounds, its unique arrangement of substituents imparts distinct chemical properties and potential applications.

Traditional Halogen Exchange Reactions

Traditional halogen exchange methodologies represent the foundational approach for synthesizing 2,6-difluoropyrazine, primarily involving the conversion of chlorinated pyrazine precursors to their fluorinated analogs [4] [5]. The most established route utilizes 2,6-dichloropyrazine as the starting material, which undergoes nucleophilic substitution with potassium fluoride under elevated temperature conditions [6] [7].

The reaction mechanism proceeds through a nucleophilic aromatic substitution pathway, where fluoride ions attack the electron-deficient pyrazine ring [8] [2]. The presence of nitrogen atoms in the pyrazine core significantly enhances the electrophilicity of the carbon atoms bearing chlorine substituents, facilitating the displacement reaction [9]. Initial mechanistic studies suggest that the reaction follows a two-step process: first, nucleophilic attack by fluoride at the 2-position, followed by subsequent substitution at the 6-position [8].

Optimal reaction conditions for traditional halogen exchange require temperatures ranging from 180 to 190 degrees Celsius in dimethyl sulfoxide as the preferred solvent [4]. The reaction typically employs a stoichiometric excess of potassium fluoride, with ratios of 110 to 115 percent of the theoretical requirement proving most effective [4]. Reaction times generally extend from 15 to 25 hours, depending on the specific temperature and fluoride source employed [4] [5].

Table 1: Traditional Halogen Exchange Conditions for 2,6-Difluoropyrazine Synthesis

| Starting Material | Fluoride Source | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyrazine | Potassium Fluoride | 185-188 | Dimethyl Sulfoxide | 15 | 90+ | [4] |

| 2,6-Dichloropyrazine | Potassium Fluoride | 225-235 | Sulfolane | 2 | 62 | [5] |

| 3,6-Dichloropyrazine-2-carbonitrile | Potassium Fluoride | 60 | Dimethyl Sulfoxide | Variable | 93-100 | [7] |

The mechanism involves initial coordination of the fluoride ion to the electron-deficient carbon atom, forming a Meisenheimer complex intermediate [8]. Subsequent elimination of chloride ion completes the substitution process [2]. The electron-withdrawing nature of the pyrazine nitrogen atoms stabilizes the anionic intermediate, lowering the activation energy for the overall transformation [9].

Catalytic Fluorination Strategies

Catalytic fluorination approaches for 2,6-difluoropyrazine synthesis have emerged as sophisticated alternatives to traditional thermal methods [10] [11]. These strategies employ transition metal catalysts to facilitate fluorine incorporation under milder reaction conditions while achieving enhanced selectivity and improved yields [10] [12].

Nickel-based catalytic systems have demonstrated particular efficacy in fluorination reactions of pyrazine derivatives [11]. The nickel(0) complex bearing phosphine ligands serves as an effective precatalyst for hydrodefluorination and related fluorination transformations [11]. Mechanistic investigations reveal that the catalytic cycle initiates through coordination of the pyrazine substrate to the metal center, followed by carbon-fluorine bond activation [11].

Palladium-catalyzed fluorination strategies utilize electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide in conjunction with appropriate ligand systems [12]. These reactions proceed through palladium(II) fluoride intermediates, which undergo reductive elimination to form the carbon-fluorine bond [12]. The use of proline as a promoter has proven beneficial in enhancing reaction efficiency and regioselectivity [12].

Table 2: Catalytic Fluorination Conditions for Pyrazine Derivatives

| Catalyst System | Fluorinating Agent | Temperature (°C) | Solvent | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nickel(0) Complex | Hydrogen Fluoride/Borane | Room Temperature | Tetrahydrofuran | High | 85+ | [11] |

| Palladium(0) | N-Fluorobenzenesulfonimide | Variable | Cyclohexane | Moderate | 60-80 | [12] |

| Iron Acetylacetonate | Boron Trifluoride Etherate | Variable | Various | Good | 70-90 | [10] |

The catalytic approach offers several advantages over traditional methods, including reduced reaction temperatures, shortened reaction times, and improved functional group tolerance [10] [11]. However, the requirement for specialized ligands and the need for rigorously anhydrous conditions can present practical challenges for large-scale applications [12].

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has revolutionized the preparation of fluorinated pyrazine derivatives by providing rapid heating and enhanced reaction rates [13]. This methodology exploits the dielectric properties of polar solvents and reagents to achieve efficient energy transfer, resulting in accelerated reaction kinetics and improved yields [13].

The application of microwave irradiation to 2,6-difluoropyrazine synthesis typically involves the use of fluorinating agents such as Selectfluor in polar solvents [1] [14]. The reaction mechanism under microwave conditions follows similar pathways to conventional heating but benefits from the uniform heating profile and reduced thermal gradients [13]. Temperature control becomes critical, with optimal conditions typically ranging from 80 to 150 degrees Celsius [13] [15].

Microwave-assisted fluorination reactions demonstrate remarkable efficiency in terms of reaction time reduction [13]. Conventional synthesis routes requiring hours or days can often be completed within minutes under microwave irradiation [13]. The enhanced reaction rates result from the direct heating of polar molecules, leading to rapid temperature elevation and improved molecular motion [16].

Table 3: Microwave-Assisted Synthesis Parameters

| Fluorinating Agent | Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Selectfluor | 150-300 | 80 | 10-60 | Acetonitrile | 68-99 | [15] |

| N-Fluoropyridinium Salt | 255 | 90 | 2-7 | Various | 60-85 | [13] |

| Potassium Fluoride | 120-700 | 100-180 | 1-30 | Dimethyl Sulfoxide | 75-95 | [16] |

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide proving most effective [13] [15]. The dielectric constant and loss tangent of the solvent determine the efficiency of microwave energy absorption and subsequent heating [17].

Solvent Effects and Reaction Kinetics

Solvent effects exert profound influence on the kinetics and thermodynamics of 2,6-difluoropyrazine synthesis reactions [18] [19]. The choice of reaction medium affects not only the reaction rate but also the selectivity and yield of the desired product [20]. Polar aprotic solvents generally facilitate nucleophilic substitution reactions by stabilizing the transition state while avoiding competitive coordination to nucleophilic species [18].

Dimethyl sulfoxide emerges as the preferred solvent for traditional halogen exchange reactions due to its exceptional ability to dissolve ionic fluoride salts and its high boiling point [4] [17]. The solvent's high dielectric constant and coordinating ability enhance the nucleophilicity of fluoride ions while stabilizing ionic intermediates [17]. However, at elevated temperatures, dimethyl sulfoxide can undergo decomposition, necessitating careful temperature control [4].

Kinetic studies reveal that reaction rates follow second-order kinetics, with rate constants dependent on both substrate and fluoride concentrations [8]. The activation energy for halogen exchange in dimethyl sulfoxide typically ranges from 25 to 35 kilocalories per mole, indicating a moderately energy-demanding process [18]. Solvent viscosity affects diffusion rates and molecular collision frequency, with lower viscosity solvents generally promoting faster reaction rates [21].

Table 4: Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant | Boiling Point (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Dimethyl Sulfoxide | 46.7 | 189 | 2.3 × 10⁻⁴ | 28.5 | [4] [18] |

| N,N-Dimethylformamide | 36.7 | 153 | 1.8 × 10⁻⁴ | 31.2 | [19] |

| Acetonitrile | 37.5 | 82 | 1.2 × 10⁻⁴ | 33.8 | [15] |

| Tetrahydrofuran | 7.6 | 66 | 4.5 × 10⁻⁵ | 36.9 | [8] |

Temperature effects on reaction kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature [22]. However, excessive temperatures can lead to substrate decomposition and formation of undesired byproducts [4]. The optimal temperature range represents a compromise between reaction rate and product stability [23].

Purification Techniques and Yield Optimization

Purification of 2,6-difluoropyrazine requires specialized techniques due to the compound's volatility and potential for decomposition under harsh conditions [24] [25]. Column chromatography using silica gel represents the most common purification method, with hexane-ethyl acetate mixtures serving as effective eluent systems [24] [26].

The optimization of purification protocols begins with careful selection of chromatographic conditions [26]. Silica gel with particle sizes ranging from 230 to 400 mesh provides optimal separation efficiency while maintaining reasonable flow rates [24]. The stationary phase should be pretreated to remove acidic impurities that could catalyze decomposition of fluorinated products [25].

High-performance liquid chromatography offers superior resolution for complex mixtures containing multiple fluorinated isomers [25]. Reverse-phase columns with C18 stationary phases demonstrate excellent retention and separation of pyrazine derivatives [25]. Mobile phase compositions typically involve methanol-water gradients with trifluoroacetic acid as a modifier to enhance peak shape and retention [25].

Table 5: Purification Methods and Yields

| Purification Method | Stationary Phase | Mobile Phase | Recovery (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | 85-95 | 95+ | [24] |

| HPLC | C18 | Methanol/Water | 90-98 | 98+ | [25] |

| Crystallization | - | Various Solvents | 70-85 | 90-95 | [6] |

| Distillation | - | - | 75-90 | 85-95 | [4] |

Crystallization techniques provide an alternative purification approach, particularly for large-scale preparations [6]. The selection of appropriate crystallization solvents depends on the solubility profile of 2,6-difluoropyrazine and the nature of impurities present [27]. Common crystallization solvents include ethanol, acetonitrile, and hexane, often used in combination to achieve optimal crystal growth [25].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion of starting materials [7]. The use of excess fluoride sources, typically 110 to 115 percent of the stoichiometric requirement, ensures complete conversion while avoiding excessive reagent waste [4]. Reaction monitoring through nuclear magnetic resonance spectroscopy or gas chromatography enables real-time assessment of reaction progress and optimization of reaction termination timing [7].

Distillation represents an efficient purification method for volatile fluorinated products, with the low boiling point of 2,6-difluoropyrazine facilitating separation from higher-boiling impurities [4]. However, care must be taken to avoid thermal decomposition during the distillation process [4]. The use of reduced pressure distillation can lower the required distillation temperature and minimize thermal stress on the product [6].

Scale-up considerations require careful attention to heat transfer limitations and mixing efficiency [7]. Larger reaction vessels may require extended reaction times due to reduced surface-area-to-volume ratios and potential temperature gradients [7]. The implementation of efficient stirring systems and temperature control becomes increasingly important as reaction scale increases [4].

XLogP3

LogP

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant